3-Methyl-7-azaindole

Overview

Description

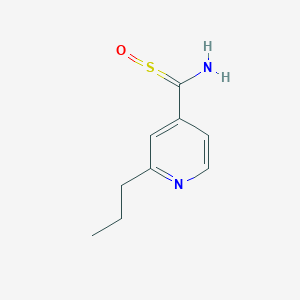

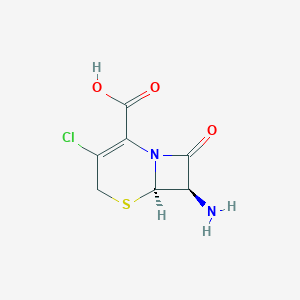

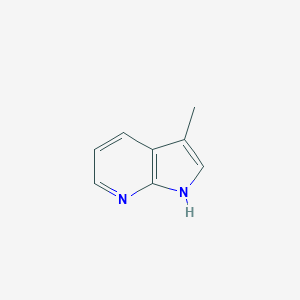

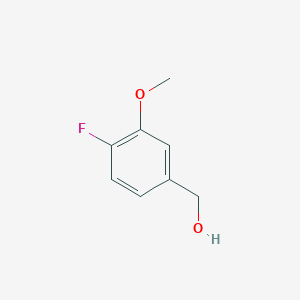

3-Methyl-7-azaindole is a heterocyclic molecule . It has a molecular weight of 132.16 and its linear formula is C8H8N2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 7-azaindoles, including 3-Methyl-7-azaindole, has been achieved through various methods. One such method involves the reaction between 2-fluoro-3-methylpyridine and arylaldehydes . Another method involves the methylenation of indole and N-methyl-7-aza indoles with aqueous formaldehyde .

Molecular Structure Analysis

The molecular structure of 3-Methyl-7-azaindole consists of a pyrrolo[2,3-b]pyridine core . This structure is similar to that of indole and purine systems, differing only by the substitution of a sp2 CH fragment by a sp2 nitrogen atom .

Chemical Reactions Analysis

The functionalization of 7-azaindoles, including 3-Methyl-7-azaindole, is an active area of research. Advances in metal-catalyzed chemistry have supported the development of novel methods for functionalizing the 7-azaindole template . For instance, a catalyst-free and green chemical method has been developed for the methylenation of indole and N-methyl-7-aza indoles .

Physical And Chemical Properties Analysis

3-Methyl-7-azaindole is a solid substance that should be stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis of New Acrosin Inhibitors

3-Methyl-7-azaindole is used as a reactant for the synthesis of azaindol derivatives, which serve as new acrosin inhibitors. Acrosin inhibitors are significant in the study of fertility treatments and contraceptive methods .

Preparation of Triazoles

This compound is also involved in the preparation of triazoles through regioselective heterocyclization reactions. Triazoles are important in various fields, including agriculture (as fungicides) and pharmaceuticals (as antifungal agents) .

Kinase Inhibitor Design

Azaindole derivatives, including 3-Methyl-7-azaindole, have been extensively used as kinase inhibitors, contributing to drug discovery and innovation in medicinal chemistry .

Development of Therapeutic Agents

The azaindole framework, including 3-Methyl-7-azaindole derivatives, has contributed to the development of new therapeutic agents with significant biological activities .

Pharmacophore for Therapeutic Targets

The global ring functionalization of 7-azaindoles, which includes 3-Methyl-7-azaindole, is potential as pharmacophores for various therapeutic targets .

Cross-Coupling Reactions

3-Methyl-7-azaindole is involved in metal-catalyzed cross-coupling reactions that are pivotal in the synthesis and functionalization of azaindoles .

Mechanism of Action

Target of Action

3-Methyl-7-azaindole, like other 7-azaindole derivatives, has been found to have potential as pharmacophores for various therapeutic targets . It has been shown to bind well to protein targets 3LXY, 4AGD, and 3WZE . These targets are often involved in the growth, proliferation, differentiation, migration, and apoptosis of cells .

Mode of Action

The mode of action of 3-Methyl-7-azaindole involves its interaction with these protein targets. The compound forms hydrogen bonds with the kinase hinge region, a common interaction seen in kinase inhibitors . This interaction can lead to changes in the function of the target proteins, potentially influencing cell processes such as growth and apoptosis .

Biochemical Pathways

Given its interaction with protein kinases, it is likely that 3-Methyl-7-azaindole affects pathways related to cell growth, proliferation, and apoptosis .

Pharmacokinetics

Azaindoles are generally recognized for their potential in drug optimization strategies, with the ability to modulate properties such as solubility, pk a, lipophilicity, and adme-tox properties .

Result of Action

The result of 3-Methyl-7-azaindole’s action can vary depending on the specific targets and pathways it influences. For instance, some 7-azaindole derivatives have been found to exhibit anticancer activity. In one study, certain 7-azaindole derivatives were found to have promising in vitro anticancer activity against A549 and HepG2 cell lines .

Safety and Hazards

Future Directions

The 7-azaindole building block, including 3-Methyl-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new therapeutic applications .

properties

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZDPOGLGBWEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448683 | |

| Record name | 3-METHYL-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-7-azaindole | |

CAS RN |

5654-93-3 | |

| Record name | 3-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-METHYL-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the methyl group in 3MAI affect its excited-state behavior compared to 7-azaindole?

A: While both 7-azaindole and 3MAI can undergo ESDPT, the methyl group in 3MAI introduces steric hindrance and affects the molecule's symmetry. In solution, 3MAI dimers do not show fluorescence signals characteristic of double proton transfer, unlike 7-azaindole. This suggests that the methyl group's influence on dimer symmetry might hinder the process in a liquid environment. Interestingly, this effect is not observed in single crystals or gas-phase dimers of 3MAI, highlighting the importance of environmental factors. [, ]

Q2: What is the significance of observing different ESDPT behavior in different environments?

A: The varying ESDPT behavior of 3MAI in different environments underscores the significant role of factors like solvent interactions, molecular packing, and vibrational freedom. For instance, in a single crystal, the rigid environment may restrict methyl group rotation, allowing a dimer configuration favorable for ESDPT. Conversely, in solution, greater freedom of rotation might favor a dimer conformation where ESDPT is less likely. These observations offer valuable insights into the complexities of ESDPT reactions and how they are influenced by their surroundings. [, ]

Q3: Can we control the ESDPT process in 3MAI?

A: Research suggests that manipulating the symmetry of the 3MAI dimer could potentially control the ESDPT pathway. Theoretical calculations on a heterodimer composed of 3MAI and 7-azaindole indicate that the ESDPT mechanism is sensitive to the relative orientation of the molecules within the dimer. This finding opens up exciting possibilities for designing systems where proton transfer can be switched on or off by controlling molecular arrangements. []

Q4: What spectroscopic techniques are useful for studying ESDPT in 3MAI?

A4: Researchers employ a variety of spectroscopic techniques to study ESDPT in 3MAI, including:

- Fluorescence excitation spectroscopy: This technique helps identify the electronic origin of the excited state involved in ESDPT and provides information about the energy landscape of the process. []

- Time-resolved spectroscopy: By using ultrafast laser pulses, researchers can monitor the dynamics of ESDPT in real-time, offering insights into the timescales involved in proton transfer. []

- Deuterium isotope effects: Substituting hydrogen with deuterium can significantly affect the rate of ESDPT. Studying these isotope effects can provide valuable information about the mechanism of proton transfer, particularly whether it involves tunneling. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B138226.png)